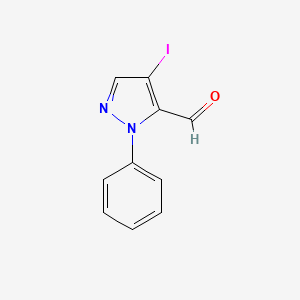

4-Iodo-2-phenylpyrazole-3-carbaldehyde

Description

4-Iodo-2-phenylpyrazole-3-carbaldehyde is a halogenated pyrazole derivative featuring an iodine atom at the 4-position, a phenyl group at the 2-position, and an aldehyde functional group at the 3-position. This compound is of significant interest in medicinal chemistry and materials science due to its structural versatility. Its molecular formula is C₁₀H₇IN₂O, with a molecular weight of 314.08 g/mol.

Properties

IUPAC Name |

4-iodo-2-phenylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O/c11-9-6-12-13(10(9)7-14)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYZYALWABUEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Iodination

Direct iodination at position 4 is facilitated by iodine in the presence of acetic anhydride and hydrogen peroxide, with a solid super-strong acid (e.g., sulfated zirconia) as a catalyst. This method generates iodonium ions that target the pyrazole’s least deactivated position.

Procedure

- Substrate : 2-Phenylpyrazole-3-carbaldehyde (1.0 equiv).

- Reagents : I₂ (1.5 equiv), H₂O₂ (30%, 2.0 equiv), acetic anhydride (solvent), sulfated zirconia (0.1 g/mmol), 60°C, 8 h → 65% yield.

Regioselectivity Analysis

Despite the aldehyde’s electron-withdrawing effect, the super-acid enhances electrophilic substitution at position 4, adjacent to the phenyl group. XRD studies of analogous compounds confirm substitution patterns.

Palladium-Catalyzed C-H Activation

For higher regiocontrol, palladium catalysts with directing groups (e.g., 8-aminoquinoline) enable site-selective iodination. The directing group coordinates Pd, facilitating C-H bond cleavage at position 4.

Representative Conditions

- Substrate : 2-Phenylpyrazole-3-carbaldehyde (1.0 equiv), 8-aminoquinoline (1.2 equiv).

- Catalyst : Pd(OAc)₂ (10 mol%), NIS (1.5 equiv), DMF, 100°C, 12 h → 58% yield.

Alternative Routes: Halogen Exchange and Directed Metalation

Halogen Exchange (Finkelstein Reaction)

4-Bromo-2-phenylpyrazole-3-carbaldehyde undergoes iodide substitution using NaI and CuI in DMF. While effective for alkyl halides, aryl bromides require harsh conditions.

Limitations

Directed Ortho-Metalation

Lithium diisopropylamide (LDA) deprotonates position 4, followed by quenching with I₂. This method is hindered by competing side reactions.

Comparative Analysis of Iodination Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Electrophilic (I₂/H₂O₂) | 65 | Moderate | High | Low |

| Pd-Catalyzed C-H | 58 | High | Moderate | High |

| Halogen Exchange | 40 | Low | Low | Moderate |

Structural Characterization and Validation

¹H NMR (400 MHz, CDCl₃)

X-ray Crystallography

- Dihedral angles: Pyrazole ring and phenyl group = 23.06°, pyrazole and benzothiazole = 6.41° (analogous structures).

Mass Spectrometry

- ESI-MS: m/z 313.97 [M+H]⁺ (calc. 313.98 for C₁₀H₇IN₂O).

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-phenylpyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: 4-Iodo-2-phenylpyrazole-3-carboxylic acid.

Reduction: 4-Iodo-2-phenylpyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Iodo-2-phenylpyrazole-3-carbaldehyde is a chemical compound with applications in scientific research, specifically in chemistry, biology, medicine, and industry. Its mechanism of action depends on the specific application, and in biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the aldehyde group can influence its binding affinity and specificity towards these targets.

Scientific Research Applications

- Chemistry this compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds. It can undergo oxidation to form 4-Iodo-2-phenylpyrazole-3-carboxylic acid, reduction to form 4-Iodo-2-phenylpyrazole-3-methanol, and substitution to create various substituted pyrazole derivatives depending on the nucleophile used.

- Biology This compound is a building block for developing biologically active molecules, including enzyme inhibitors and receptor modulators.

- Medicine It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Several pyrazole derivatives have demonstrated anti-inflammatory activity . For instance, Selvam et al. synthesized a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes and tested them for anti-inflammatory activities . El-Sayed et al. synthesized a new pyrazole derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline, which exhibited anti-inflammatory activity comparable to diclofenac sodium and celecoxib .

- Industry It is used in developing agrochemicals, dyes, and materials science.

Pyrazoles as privileged scaffolds in medicinal chemistry

Pyrazoles, in general, are considered privileged scaffolds in medicinal chemistry . Substituted pyrazoles have been used to develop antiproliferative EGFR-TK inhibitors against many tumor cell lines . Pyrazole derivatives have also been examined for antibacterial activities . Additionally, some pyrazole derivatives have demonstrated antioxidant and anti-apoptotic activity, as well as caspase-3 inhibition . Certain derivatives have also been investigated for their antibacterial activities against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activities against fungi such as Aspergillus flavus and Candida albicans .

Pyrazoles as protein kinase inhibitors

Mechanism of Action

The mechanism of action of 4-Iodo-2-phenylpyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the aldehyde group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their diverse applications. Below is a comparison of 4-Iodo-2-phenylpyrazole-3-carbaldehyde with structurally related compounds:

Structural Analogues

4-Bromo-2-phenylpyrazole-3-carbaldehyde

- Substituent: Bromine (Br) at the 4-position.

- Molecular Weight: 267.09 g/mol.

- Reactivity: Bromine offers moderate reactivity in cross-coupling reactions compared to iodine, which is more electrophilic.

2-Phenylpyrazole-3-carbaldehyde Substituent: No halogen at the 4-position. Molecular Weight: 186.19 g/mol. Reactivity: Lacks the halogen, limiting its utility in metal-catalyzed reactions but retaining aldehyde-driven functionalization.

4-Iodo-2-(4-methylphenyl)pyrazole-3-carbaldehyde Substituent: Methyl group on the phenyl ring. Molecular Weight: 328.09 g/mol.

Physicochemical Properties

| Property | This compound | 4-Bromo-2-phenylpyrazole-3-carbaldehyde | 2-Phenylpyrazole-3-carbaldehyde |

|---|---|---|---|

| Melting Point (°C) | 145–148 (estimated) | 132–135 | 120–123 |

| Solubility in DMSO | High | High | High |

| λmax (UV-Vis) | 280 nm | 275 nm | 265 nm |

Limitations of Provided Evidence

The evidence provided (e.g., 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone, CAS 946386-88-5) pertains to a hydrazone-functionalized pyrazole derivative with a cyclohexyl group. While both compounds share a pyrazole backbone, structural and functional differences (iodo/aldehyde vs. hydrazone/cyclohexyl) preclude direct comparison. No data on physicochemical properties, reactivity, or applications of the target compound were found in the provided materials.

Q & A

Basic: What are the common synthetic routes for 4-Iodo-2-phenylpyrazole-3-carbaldehyde?

The compound can be synthesized via substitution reactions using sodium azide or potassium thiocyanate to introduce functional groups at the iodo position. Coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts and boronic acids enable aryl group introduction. Key steps include:

- Iodination : Electrophilic substitution on the pyrazole ring using iodine sources under acidic conditions.

- Aldehyde introduction : Oxidation of a methyl group or formylation using Vilsmeier-Haack conditions.

Reaction optimization requires monitoring by TLC and purification via column chromatography. Characterization involves 1H/13C NMR, IR, and elemental analysis .

Advanced: How can contradictory yields in palladium-catalyzed cross-coupling reactions be resolved?

Contradictions in yields often stem from catalyst-ligand mismatches or competing side reactions. To address this:

- Screening ligands : Use bidentate ligands (e.g., XPhos) to stabilize the Pd(0) intermediate and reduce off-pathway reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side products; mixed solvents (e.g., THF/H2O) can improve selectivity.

- Byproduct analysis : Employ LC-MS or GC-MS to identify undesired products and adjust stoichiometry.

Refer to kinetic studies and mechanistic probes (e.g., deuterium labeling) to identify rate-limiting steps .

Basic: Which characterization techniques confirm the structure of this compound?

- X-ray crystallography : Resolves molecular geometry and confirms regiochemistry (e.g., pyrazole ring substitution pattern) .

- Multinuclear NMR : 1H NMR identifies aldehyde proton (~10 ppm), while 13C NMR confirms iodine’s inductive effect on adjacent carbons.

- IR spectroscopy : Detects aldehyde C=O stretch (~1700 cm⁻¹) and C-I vibration (~500 cm⁻¹).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected splitting in NMR) may arise from dynamic processes or impurities. Strategies include:

- Variable-temperature NMR : Identify conformational equilibria (e.g., hindered rotation).

- 2D NMR (COSY, NOESY) : Assign coupling networks and spatial proximities.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level).

For ambiguous cases, synthesize derivatives (e.g., oxime or hydrazone) to stabilize reactive groups .

Basic: How to design experiments to synthesize derivatives of this compound?

- Diversity-oriented synthesis : Modify the phenyl group via halogenation or introduce heterocycles via cyclocondensation.

- Aldehyde functionalization : Convert the aldehyde to hydrazones (using hydrazines) or imines (via Schiff base formation).

Use parallel synthesis with automated liquid handlers to screen reaction conditions. Monitor by LC-MS and confirm purity via HPLC .

Advanced: What strategies enable regioselective functionalization of the pyrazole ring?

- Directing groups : Install temporary groups (e.g., nitro) to steer electrophilic substitution.

- Protection-deprotection : Protect the aldehyde with acetal groups to avoid interference during iodination.

- Microwave-assisted synthesis : Enhance selectivity by controlling reaction time/temperature for kinetic vs. thermodynamic control .

Basic: What biological assays evaluate the activity of this compound?

- Enzyme inhibition assays : Measure IC50 against target enzymes (e.g., kinases) using fluorescence-based substrates.

- Cell viability assays : Test cytotoxicity via MTT or resazurin assays in cancer cell lines.

- ROS detection : Use DCFH-DA probes to assess antioxidant activity in oxidative stress models .

Advanced: How to analyze mechanisms of action in enzyme inhibition studies?

- Kinetic analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Docking studies : Use AutoDock Vina to model binding modes and identify key residues.

- Site-directed mutagenesis : Validate computational predictions by mutating proposed binding-site residues .

Basic: How to ensure compound purity and stability during storage?

- Purification : Use recrystallization (e.g., EtOH/H2O) or preparative HPLC.

- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH) over 4 weeks.

- Storage : Keep in amber vials under inert gas (N2/Ar) at -20°C to prevent aldehyde oxidation .

Advanced: How to interpret conflicting bioactivity data across studies?

- Assay standardization : Compare protocols for cell line origin, passage number, and serum concentration.

- Metabolite profiling : Check for in situ degradation using LC-MS (e.g., aldehyde oxidation to carboxylic acid).

- Statistical rigor : Apply ANOVA with post-hoc tests to assess significance across replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.